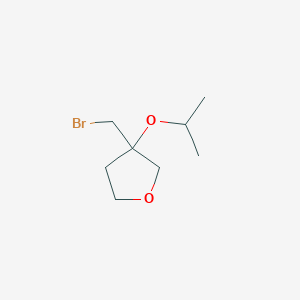
3-(Bromomethyl)-3-(propan-2-yloxy)oxolane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(Bromomethyl)-3-(propan-2-yloxy)oxolane, also known as BMPO, is a chemical compound that has gained significant attention in scientific research due to its unique chemical properties. BMPO is a heterocyclic compound that contains an oxolane ring, a bromomethyl group, and a propan-2-yloxy group. In
Wissenschaftliche Forschungsanwendungen
Synthesis and Chemical Transformations
- Spiro[Oxolane-2,2′-Piperazine] Derivatives Synthesis : The reaction of a compound similar to 3-(Bromomethyl)-3-(propan-2-yloxy)oxolane with N-bromosuccinimide (NBS) in chloroform and water produces various spiro[oxolane-2,2′-piperazine] derivatives, showcasing potential applications in organic synthesis (Shin et al., 1983).
- Asymmetrically Disubstituted Methyl Oxetanes : A study demonstrates the successful preparation of oxetane derivatives starting from similar bromomethyl compounds, highlighting the compound's utility in creating structurally unique molecules (Xiang, 2000).
- Chemical Transformation Under Basic Conditions : Research on 3-bromo-2,2-bis(bromomethyl)-propanol, a related compound, elucidates its decomposition mechanism under various conditions, contributing to the understanding of its chemical stability and reactivity (Ezra et al., 2005).
Applications in Material Science
- Energetic Azido Polymers : A study explores the synthesis of poly(3-azidomethyl-3-methyloxetane) and its copolymers, derived from similar bromomethyl oxetanes, for potential use in rocket propellants, demonstrating the compound's relevance in material science and engineering (Barbieri et al., 2009).
Environmental Studies
- Environmental Hazard and Persistence : The degradation and environmental impact of 3-bromo-2,2-bis(bromomethyl)propanol, a related compound, is investigated, providing insight into its long-term environmental effects and behavior in aquifers (Ezra et al., 2006).
Eigenschaften
IUPAC Name |
3-(bromomethyl)-3-propan-2-yloxyoxolane |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15BrO2/c1-7(2)11-8(5-9)3-4-10-6-8/h7H,3-6H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DYLHADPHWQMEEJ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC1(CCOC1)CBr |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H15BrO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.11 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(Bromomethyl)-3-(propan-2-yloxy)oxolane | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-((3-(3,4-dihydro-2H-benzo[b][1,4]dioxepin-7-yl)-2-methyl-4-oxo-6-propyl-4H-chromen-7-yl)oxy)acetamide](/img/structure/B2372039.png)


![3-benzyl-1,7-dimethyl-9-phenyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B2372044.png)
![4-[3-(dimethylamino)-2-phenylacryloyl]-N,N-dimethyl-1H-pyrrole-2-carboxamide](/img/structure/B2372045.png)
![N-(6-methoxybenzo[d]thiazol-2-yl)-N-(pyridin-3-ylmethyl)-1-(thiophen-2-ylsulfonyl)piperidine-4-carboxamide](/img/structure/B2372046.png)
![3-(phenylthio)-N-(2,3,7-trimethyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-6-yl)propanamide](/img/structure/B2372049.png)


![(E)-4-((2,6-dimethylmorpholino)sulfonyl)-N-(3,4,6-trimethylbenzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2372055.png)
![tert-Butyl N-{6-oxaspiro[2.5]octan-1-yl}carbamate](/img/structure/B2372056.png)
![(Z)-4-acetyl-N-(3-(2-ethoxyethyl)-6-fluorobenzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2372057.png)
![N-(2-chlorobenzyl)-4-[1-(mesitylmethyl)-2,4-dioxo-1,4-dihydroquinazolin-3(2H)-yl]butanamide](/img/structure/B2372058.png)
